N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-6-5-9-20-14(11)18-15(19-16(20)22)23-10-13(21)17-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVLPJIXSMQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This is achieved by reacting the intermediate with a thiol reagent under controlled conditions.
Attachment of the cyclohexyl group: This step involves the alkylation of the intermediate with cyclohexyl halide in the presence of a base.
Final acylation step: The compound is then acylated with acetic anhydride to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-HIV agent due to its ability to inhibit viral enzymes.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. For example, it has been shown to chelate metal ions in the active site of HIV integrase, thereby preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
Triazole-Based Analogs
Compound A : N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate (from Orek et al., 2012)
- Core : 1,2,4-Triazole (vs. pyrido-triazin in the main compound).
- Substituents : 4-pyridyl and p-tolyl groups at positions 5 and 4, respectively.
- Activity : Exhibits antimicrobial and antioxidant properties, with moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL). Theoretical studies (DFT) highlight enhanced stability due to intramolecular hydrogen bonding .
Compound B: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (from )
- Core: 1,2,4-Triazole with amino and furan substituents.
- Activity : Demonstrates anti-exudative activity (74% inhibition at 10 mg/kg) comparable to diclofenac sodium (8 mg/kg). The furan group may enhance solubility via polar interactions .
- Comparison : The absence of a fused pyrido ring in triazoles may reduce metabolic stability compared to the main compound’s bicyclic system.
Thiazolidinone and Tautomerism Effects
Compound C: N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (from )
- Core: Thiazolidin-4-one (non-aromatic vs. aromatic pyrido-triazin).
- Tautomerism: Exists as a 1:1 mixture of imino (3e-I) and amino (3e-A) tautomers, affecting reactivity and solubility.
- Comparison : The pyrido-triazin core’s aromaticity likely enhances resonance stabilization, reducing tautomeric variability and improving pharmacokinetic predictability .
Substituent-Driven Activity
- Cyclohexyl Group : Present in both the main compound and Compound A. This bulky substituent may improve membrane permeability but could limit target accessibility in sterically constrained active sites.
- Sulfanyl Linker: Common across all analogs.
Biological Activity
The compound N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
This compound is characterized by its unique pyrido-triazine framework, which includes a cyclohexyl group and a sulfanyl moiety. The molecular formula is .
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Sulfanyl, Acetamide |
| Core Structure | Pyrido-triazine |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related pyrido-triazine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted on derivatives of pyrido-triazines demonstrated that certain modifications led to enhanced antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated using standard agar diffusion methods, revealing promising results against Gram-positive and Gram-negative bacteria .
Analgesic and Anti-inflammatory Effects
Another area of interest is the analgesic and anti-inflammatory potential of this compound. Similar compounds have been investigated for their ability to modulate pain pathways and reduce inflammation in animal models.
Research Findings
In vivo studies have indicated that derivatives of this compound can significantly reduce pain responses in rodent models when administered at appropriate dosages. The observed effects are likely due to the inhibition of cyclooxygenase enzymes (COX), which play a central role in the inflammatory process .
Cytotoxicity Studies
Evaluating the cytotoxic effects of this compound on various cancer cell lines has also been a focus. Preliminary results suggest that this compound may exhibit selective cytotoxicity against certain tumor cell lines while sparing normal cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 3 |
| MCF7 (breast cancer) | 20 | 2 |
| Normal Fibroblasts | >50 | - |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways : Targeting key enzymes involved in inflammation and pain signaling.
- Interference with DNA Synthesis : Similar compounds have shown the ability to bind to DNA or inhibit replication processes in cancer cells.
- Membrane Disruption : Potentially altering the integrity of microbial membranes leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
